molecular formula C11H18N2O2 B11893070 6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- CAS No. 90058-31-4

6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-

Katalognummer: B11893070
CAS-Nummer: 90058-31-4
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: LQWQEEBFWSSYAU-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- (CAS: 90058-31-4) is a spirocyclic diketopiperazine derivative characterized by a bicyclic framework comprising a six-membered diketopiperazine ring fused to a five-membered cyclopentane ring. The compound features an isopropyl substituent at the 8-position and an (S)-configured stereocenter, as indicated by its InChIKey: LQWQEEBFWSSYAU-QMMMGPOBSA-N . With a molecular formula of C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol, it is utilized in biochemical, pharmaceutical, and peptide synthesis applications . Its spirocyclic architecture and stereochemistry make it a valuable scaffold for drug discovery, particularly in modulating biological targets requiring rigid, three-dimensional structures.

Eigenschaften

CAS-Nummer

90058-31-4

Molekularformel

C11H18N2O2

Molekulargewicht

210.27 g/mol

IUPAC-Name

(8S)-8-propan-2-yl-6,9-diazaspiro[4.5]decane-7,10-dione

InChI

InChI=1S/C11H18N2O2/c1-7(2)8-9(14)13-11(10(15)12-8)5-3-4-6-11/h7-8H,3-6H2,1-2H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI-Schlüssel

LQWQEEBFWSSYAU-QMMMGPOBSA-N

Isomerische SMILES

CC(C)[C@H]1C(=O)NC2(CCCC2)C(=O)N1

Kanonische SMILES

CC(C)C1C(=O)NC2(CCCC2)C(=O)N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the reaction of a diazabicyclo compound with an isopropyl-substituted ketone under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of (S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, thereby optimizing the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with enhanced reactivity.

    Reduction: Amine derivatives with potential biological activity.

    Substitution: Functionalized spirocyclic compounds with diverse properties.

Wissenschaftliche Forschungsanwendungen

(S)-8-Isopropyl-6,9-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the development of advanced materials with unique mechanical and optical properties.

Wirkmechanismus

The mechanism by which (S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The spirocyclic structure of the compound allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The spiro[4.5]decane-7,10-dione core is shared among analogs, but substituents at the 8-position and stereochemistry dictate functional differences. Key structural analogs include:

Compound Name Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Isopropyl (S-configuration) C₁₁H₁₈N₂O₂ 210.27 High lipophilicity; stereospecific interactions
Alaptide (S-8-Methyl analog) Methyl (S-configuration) C₁₀H₁₄N₂O₂ 194.23 Melanocyte-inhibiting activity; poor water solubility
8-Hydroxymethyl Derivative (CAS:90058-25-6) Hydroxymethyl C₉H₁₄N₂O₃ 198.22 Enhanced solubility due to -OH group; hydrogen-bonding capability
6-Phenyl Derivative (5a) Phenyl C₁₄H₁₄N₂O₂ 242.28 Aromatic π-π interactions; moderate yield (50%) in synthesis
9-Tetrazolylmethyl Derivative (6j) Tetrazolylmethyl C₁₅H₁₅N₅O₂ 326.43 Bioisosteric replacement for carboxylic acids; improved metabolic stability

Key Observations :

  • Stereochemistry : The (S)-configuration in the target compound and Alaptide is critical for bioactivity, as enantiomeric forms often exhibit diminished efficacy .

Yield Comparison :

  • Target compound synthesis yields are unspecified but likely comparable to alkylated derivatives like 6a (65% yield) .
  • Alaptide derivatives show variable yields (50–85%), influenced by substituent steric effects .
Physicochemical Properties
Property Target Compound Alaptide 8-Hydroxymethyl Derivative 6-Phenyl Derivative
Water Solubility Low Very Low Moderate Low
logP (XLogP3) ~1.5 (estimated) 0.9 -0.3 ~2.0
Melting Point Not reported 162–183°C 73–74°C (analog) 73–74°C (5a)

Notes:

  • The hydroxymethyl derivative’s lower logP (-0.3) aligns with its improved solubility .
  • Alaptide’s poor solubility limits formulation options, prompting derivatization into nanoparticles .
Crystallographic and Stability Insights
  • Alaptide vs. Hydroxymethyl Derivative : Alaptide’s crystal packing (orthorhombic P2₁2₁2₁) involves C–H···O and π-π interactions, while the hydroxymethyl analog exhibits O–H···O hydrogen bonds, enhancing stability .

Biologische Aktivität

Overview

6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- is a compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the realm of pharmacology.

The precise biological targets of 6,9-Diazaspiro[4.5]decane-7,10-dione are not fully elucidated; however, its mode of action involves the formation of carbon-carbon bonds through a domino reaction mechanism. This process includes highly regioselective coupling and spiro scaffold formation, which may influence various biochemical pathways within biological systems .

This compound exhibits significant interactions with enzymes and proteins, suggesting its role in altering metabolic pathways. The nature of these interactions is characterized by binding affinities and specific binding sites on target enzymes, which can lead to modifications in metabolic flux and metabolite levels .

Subcellular Localization

The localization of 6,9-Diazaspiro[4.5]decane-7,10-dione within cellular compartments is crucial for understanding its biological effects. It may localize to the nucleus or mitochondria, influencing gene expression or cellular metabolism respectively .

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of derivatives related to diazaspiro compounds. In particular, studies have shown that certain derivatives exhibit potent anticonvulsant activity with effective doses significantly lower than established reference drugs like Phenobarbital and Ethosuximide. For instance:

  • Compound 6g : ED50 = 0.0043 mmol/kg (14-fold more potent than Phenobarbital).
  • Compound 6e : ED50 = 0.019 mmol/kg (1.8-fold more potent than Diphenylhydantoin) .

These findings indicate that modifications to the diazaspiro structure can enhance anticonvulsant efficacy.

Data Table: Anticonvulsant Activity of Selected Compounds

CompoundED50 (mmol/kg)Comparison DrugRelative Potency
6g0.0043Phenobarbital14x
6e0.019Diphenylhydantoin1.8x
Reference Drug0.06 (Phenobarbital)--
Reference Drug0.034 (Diphenylhydantoin)--

Case Studies

A study involving the synthesis and screening of various diazaspiro compounds revealed that structural modifications significantly influenced their biological activity. The incorporation of lipophilic moieties was found to improve anticonvulsant potential in certain derivatives . Another study noted that compounds exhibiting high protection against seizures did not induce motor impairment at maximum doses administered during neurotoxicity screens .

Q & A

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

  • Methodology : The compound exhibits polymorphism; Form I (monoclinic) and Form II (orthorhombic) differ in melting points (Form I: 198°C; Form II: 185°C). Use synchrotron PXRD with Rietveld refinement (Rwp < 5%) to resolve disorder in unit cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.